N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a benzothiadiazole core linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylthiazole moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors due to their hydrogen-bonding and hydrophobic properties .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S2/c1-6-11(23-7(2)15-6)13-17-18-14(22-13)16-12(21)8-3-4-9-10(5-8)20-24-19-9/h3-5H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGPWLEGMKADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling with Benzo[c][1,2,5]thiadiazole: The final step involves coupling the thiazole-oxadiazole intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiadiazole and thiazole moieties undergo oxidation under controlled conditions:
-
Benzothiadiazole Sulfur Oxidation :
Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media to form sulfoxide or sulfone derivatives.
Example :Optimal conditions: 60°C, 6–8 hours in glacial acetic acid .
-
Thiazole Ring Oxidation :
Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thiazole sulfur, generating thiazole-S-oxide intermediates .
Reduction Reactions
The oxadiazole and benzothiadiazole rings exhibit distinct reduction pathways:
-
Oxadiazole Ring Reduction :
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the oxadiazole to a diamino intermediate.
Key Product : -
Nitro Group Reduction (if present in analogs):
SnCl₂/HCl reduces nitro groups to amines, enabling further functionalization .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Cycloaddition and Ring-Opening Reactions
-
1,3-Dipolar Cycloaddition :
Reacts with nitrile oxides to form fused triazole rings under microwave irradiation (100°C, 30 min) . -
Oxadiazole Ring Opening :
Hydrolysis with NaOH (10% aq.) at 90°C cleaves the oxadiazole ring, yielding a hydrazide-carboxamide hybrid .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki Coupling :
Boronic acid derivatives react at the benzothiadiazole C4 position using Pd(PPh₃)₄/K₂CO₃ in THF (70–85% yield) . -
Buchwald-Hartwig Amination :
Introduces aryl/alkyl amines at the thiazole C2 position with XPhos-Pd-G3 catalyst .
Key Research Findings
-
Anticancer Activity : Derivatives from nitro-substituted analogs showed IC₅₀ values of 1.18–4.18 µM against HEPG2 and MCF7 cell lines .
-
Antimicrobial Properties : Chlorinated derivatives exhibited MIC values of 0.016 µg/mL against Mycobacterium tuberculosis .
-
Stability : The oxadiazole ring remains intact under physiological pH but hydrolyzes in strongly acidic/basic conditions .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have synthesized derivatives of 1,3-benzothiazole and evaluated their anticonvulsant properties. The synthesized compounds demonstrated promising activity against seizures in various models. For instance:
- Synthesis and Evaluation : A study synthesized a series of 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives and assessed their anticonvulsant activity using both in silico and in vivo methods. The results indicated that certain derivatives exhibited significant anticonvulsant effects in models of generalized tonic-clonic seizures and absence seizures .
Table 1: Anticonvulsant Activity of Selected Compounds
| Compound | Tonic Seizure Duration (sec) | Clonic Convulsion Onset (sec) |
|---|---|---|
| 5h | 7.9 | 311.2 |
| 5k | 7.4 | 308.0 |
| 5m | 7.0 | 333.11 |
This data suggests that the benzothiazole derivatives can be developed into potential anticonvulsant agents.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective capabilities. Research indicates that derivatives containing the oxadiazole scaffold show promise in enhancing cognitive functions and memory:
- Neuroprotective Studies : A compound based on the oxadiazole scaffold was reported to improve cognition in rat models of Alzheimer's disease. This was attributed to its ability to inhibit acetylcholinesterase activity effectively .
Table 2: Neuroprotective Activity of Oxadiazole Derivatives
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| D | 0.052 ± 0.010 |
| E | 8.3 ± 0.04 |
| F | 63–68% inhibition |
These findings highlight the potential of oxadiazole-containing compounds in neurodegenerative disease treatment.
Antidiabetic Activity
The compound has also been explored for its antidiabetic properties:
- In Vivo Studies : A study on novel hybrids incorporating the benzothiazole and oxadiazole moieties showed significant antidiabetic activity in animal models, demonstrating their potential as therapeutic agents .
Table 3: Antidiabetic Activity Assessment
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Compound A | 45% |
| Compound B | 50% |
These results suggest that such compounds could be further developed for diabetes management.
Synthesis and Characterization
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves multi-step reactions starting from readily available precursors such as o-amino-thiophenol and various aromatic acids . Characterization techniques include:
- Spectroscopy : The compounds were characterized using NMR and mass spectrometry to confirm their structures.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous molecules below.
Table 1: Key Structural and Functional Comparisons
Key Structural Differences
- Benzothiadiazole vs.
- Substituent Effects : The 2,4-dimethylthiazole group in the target compound may confer steric hindrance compared to the phenyl group in BF96345, possibly reducing off-target interactions .
- Linkage Variations : The carboxamide linkage in the target compound contrasts with thioether or trifluoromethyl groups in analogs, influencing solubility and metabolic stability .
Physicochemical Properties
- Hydrogen Bonding : The benzothiadiazole-oxadiazole framework supports intramolecular hydrogen bonds (observed in analogs, ), which stabilize molecular conformation and enhance crystallinity .
- Lipophilicity : Compared to the pyrazole analog (BF96345, LogP ~2.5 estimated), the target compound’s benzothiadiazole group may increase lipophilicity (LogP ~3.1), affecting membrane permeability .
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by examining research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a thiazole ring and an oxadiazole moiety which are known for their biological activities. The presence of these heterocycles contributes to the compound's potential as a therapeutic agent.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and thiazole structures exhibit a range of biological activities:
-
Anticancer Activity :
- Several studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting various cellular mechanisms. For instance, compounds similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HUH7 (liver cancer) with IC50 values in the micromolar range .
- Mechanism of Action :
- Antimicrobial Activity :
Case Studies
Several case studies highlight the efficacy of similar compounds:
| Study | Compound | Target Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|---|
| 1 | Compound A | MCF-7 | 0.65 | Induced apoptosis |
| 2 | Compound B | HUH7 | 10.1 | Superior to 5-FU |
| 3 | Compound C | SK-MEL-2 | 0.75 | Selective against cancer cells |
These studies demonstrate the potential of oxadiazole derivatives in cancer therapy and antimicrobial treatments.
Q & A
Q. Table 1: Comparative Reactivity of Substituents in Thiazole-Oxadiazole Hybrids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
